molecular formula C24H24Br2N2O2 B14531967 2-{Bis[4-(dimethylamino)phenyl]methyl}-4,5-dibromobenzoic acid CAS No. 62633-31-2

2-{Bis[4-(dimethylamino)phenyl]methyl}-4,5-dibromobenzoic acid

Cat. No.: B14531967
CAS No.: 62633-31-2
M. Wt: 532.3 g/mol
InChI Key: KTKDWVCMPSEFQY-UHFFFAOYSA-N
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Description

2-{Bis[4-(dimethylamino)phenyl]methyl}-4,5-dibromobenzoic acid is a complex organic compound characterized by the presence of dimethylamino groups and bromine atoms attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bis[4-(dimethylamino)phenyl]methyl}-4,5-dibromobenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4,5-dibromobenzoic acid with bis[4-(dimethylamino)phenyl]methanol under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid catalyst and controlled temperature to ensure the proper formation of the compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-{Bis[4-(dimethylamino)phenyl]methyl}-4,5-dibromobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control .

Major Products

The major products formed from these reactions include quinones, reduced benzoic acids, and substituted derivatives with various functional groups .

Scientific Research Applications

2-{Bis[4-(dimethylamino)phenyl]methyl}-4,5-dibromobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{Bis[4-(dimethylamino)phenyl]methyl}-4,5-dibromobenzoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino groups can participate in electron donation, affecting the compound’s reactivity and interactions with biological molecules. The bromine atoms contribute to the compound’s overall stability and reactivity in various chemical environments .

Comparison with Similar Compounds

Similar Compounds

    4-{Bis[4-(dimethylamino)phenyl]methyl}phenol: A similar compound with a hydroxyl group instead of bromine atoms.

    Methanone, bis[4-(dimethylamino)phenyl]-:

Properties

CAS No.

62633-31-2

Molecular Formula

C24H24Br2N2O2

Molecular Weight

532.3 g/mol

IUPAC Name

2-[bis[4-(dimethylamino)phenyl]methyl]-4,5-dibromobenzoic acid

InChI

InChI=1S/C24H24Br2N2O2/c1-27(2)17-9-5-15(6-10-17)23(16-7-11-18(12-8-16)28(3)4)19-13-21(25)22(26)14-20(19)24(29)30/h5-14,23H,1-4H3,(H,29,30)

InChI Key

KTKDWVCMPSEFQY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC(=C(C=C3C(=O)O)Br)Br

Origin of Product

United States

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